molecular formula C18H19FN2O5S B2954604 N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide CAS No. 1706339-82-3

N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide

Cat. No.: B2954604
CAS No.: 1706339-82-3
M. Wt: 394.42
InChI Key: LIBBFXOQDWTKCY-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a synthetic small molecule featuring a unique azetidine core substituted with a 4-fluorobenzenesulfonyl group and a 2,3-dimethoxyphenyl carboxamide moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, which may enhance target binding specificity compared to larger or more flexible scaffolds. The 4-fluorobenzenesulfonyl group contributes to electronic and steric interactions, while the 2,3-dimethoxyphenyl moiety likely influences solubility and pharmacokinetic properties. This compound has been investigated in the context of kinase inhibition and enzyme modulation, though specific therapeutic applications remain under study .

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-16-5-3-4-15(17(16)26-2)20-18(22)21-10-14(11-21)27(23,24)13-8-6-12(19)7-9-13/h3-9,14H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBBFXOQDWTKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a synthetic compound notable for its unique molecular structure and potential pharmacological applications. The compound features an azetidine ring, a sulfonyl group, and dimethoxy substitution, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H19FN2O5S
  • Molecular Weight : 394.42 g/mol
  • CAS Number : 1706339-82-3

The compound's structure includes:

  • An azetidine ring that contributes to its pharmacological properties.
  • A fluorobenzenesulfonyl group that may enhance solubility and receptor binding affinity.
  • Dimethoxy groups that can influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antidepressant Potential : The dimethoxy substitution suggests potential antidepressant effects, as similar structures have shown activity in modulating neurotransmitter systems.
  • Antimicrobial Properties : Azetidine derivatives have been linked to antibacterial activity against various pathogens.
  • Cytotoxicity Against Cancer Cells : Some azetidine derivatives have demonstrated cytostatic effects against cancer cell lines.

The mechanisms underlying the biological activity of this compound involve:

  • Receptor Modulation : The sulfonyl group may facilitate interactions with serotonin receptors, which are crucial for mood regulation and antidepressant effects.
  • Inhibition of Enzymatic Activity : The azetidine moiety can inhibit enzymes involved in cancer cell proliferation, contributing to its cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantPotential modulation of serotonin receptors
AntimicrobialActivity against bacterial strains
CytotoxicityInhibition of cancer cell proliferation
AntiviralModerate activity against specific viruses

Research Insights

  • Antidepressant Studies : In a study evaluating compounds with similar structural motifs, it was found that modifications like dimethoxy groups significantly enhanced antidepressant activity by increasing receptor affinity.
  • Antimicrobial Efficacy : Azetidine derivatives have been tested for their ability to inhibit bacterial growth, demonstrating promising results against resistant strains .
  • Cytotoxicity Assessment : A range of azetidine compounds was tested on various cancer cell lines (e.g., MCF-7 and HCT-116), showing IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations
Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
N-(2,3-Dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide Azetidine 4-Fluorobenzenesulfonyl, 2,3-dimethoxyphenyl ~420–430 (estimated) Not reported
Example 53 () Chromen-4-one Pyrazolo[3,4-d]pyrimidine, 4-fluorophenyl 589.1 175–178
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () Isobenzofuran 4-Fluorophenyl, 3-dimethylaminopropyl Not reported Not reported

Key Observations :

  • Azetidine vs.
  • Fluorinated Aromatic Groups : The 4-fluorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects than the 4-fluorophenyl group in , which may enhance binding to polar enzyme pockets.
  • Solubility: The 2,3-dimethoxyphenyl group likely increases hydrophilicity compared to the dimethylaminopropyl substituent in , which may reduce blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
  • Melting Point: The chromenone derivative (Example 53) exhibits a higher melting point (175–178°C) than typical azetidine-based compounds, suggesting stronger crystalline packing due to planar chromenone and pyrazolopyrimidine moieties .
  • Molecular Weight : The target compound’s lower molecular weight (~420–430 vs. 589.1 in Example 53) may improve oral bioavailability, as molecules under 500 g/mol generally exhibit better absorption .

Research Findings and Implications

  • Enzyme Binding : The 4-fluorobenzenesulfonyl group in the target compound mimics ATP-binding motifs in kinases, similar to the sulfonamide group in Example 53. However, the azetidine core may reduce off-target effects compared to bulkier scaffolds .

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